Nociceptin

Descripción

Propiedades

IUPAC Name |

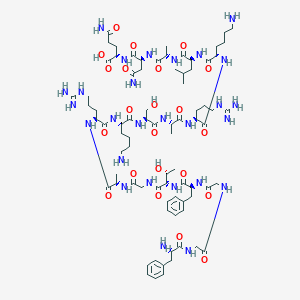

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H129N27O22/c1-41(2)33-54(72(122)95-44(5)66(116)103-56(36-59(84)110)73(123)102-53(77(127)128)27-28-58(83)109)104-70(120)49(23-13-15-29-80)100-69(119)52(26-18-32-90-79(87)88)99-65(115)43(4)96-75(125)57(40-107)105-71(121)50(24-14-16-30-81)101-68(118)51(25-17-31-89-78(85)86)98-64(114)42(3)94-61(112)39-93-76(126)63(45(6)108)106-74(124)55(35-47-21-11-8-12-22-47)97-62(113)38-91-60(111)37-92-67(117)48(82)34-46-19-9-7-10-20-46/h7-12,19-22,41-45,48-57,63,107-108H,13-18,23-40,80-82H2,1-6H3,(H2,83,109)(H2,84,110)(H,91,111)(H,92,117)(H,93,126)(H,94,112)(H,95,122)(H,96,125)(H,97,113)(H,98,114)(H,99,115)(H,100,119)(H,101,118)(H,102,123)(H,103,116)(H,104,120)(H,105,121)(H,106,124)(H,127,128)(H4,85,86,89)(H4,87,88,90)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULGYDLMFSFVBL-SMFNREODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H129N27O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168933 | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1809.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170713-75-4 | |

| Record name | Nociceptin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170713754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nociceptin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOCICEPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AYI9N34FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Nociceptin Peptide Precursor Processing and Cleavage Sites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of nociceptin/orphanin FQ (N/OFQ) and related neuropeptides from their common precursor, preprothis compound (PNOC). It details the enzymatic processing, specific cleavage sites, and the resulting bioactive peptides. Furthermore, this document outlines key experimental methodologies for studying these processes and summarizes the primary signaling pathway of N/OFQ.

Introduction to Preprothis compound (PNOC)

The PNOC gene encodes the preprothis compound protein, a precursor polypeptide that is the source of several neuroactive peptides.[1][2] This precursor is structurally related to the precursors of endogenous opioid peptides like preproenkephalin and preprodynorphin, suggesting a common evolutionary origin.[3] However, its primary bioactive product, this compound/orphanin FQ (N/OFQ), does not bind to classical opioid receptors (mu, delta, kappa) but instead acts as the endogenous ligand for the this compound Opioid Peptide (NOP) receptor, formerly known as ORL-1 (Opioid Receptor-Like 1).[2][4][5] This distinct N/OFQ-NOP receptor system is a key modulator of numerous physiological processes, including pain perception, memory, anxiety, and cardiovascular function.[2][5]

The processing of the preprothis compound precursor is a critical post-translational event that yields not only N/OFQ but also other peptides with distinct biological activities, such as nocistatin and Orphanin FQ2.[1][6] Understanding the precise cleavage events and the enzymes responsible is fundamental for elucidating the physiological roles of this system and for the development of targeted therapeutics.

Structure and Enzymatic Processing of Preprothis compound

The preprothis compound polypeptide undergoes a series of proteolytic cleavages to release the mature, active neuropeptides. This process occurs primarily at sites marked by pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg), a common motif for prohormone processing.[6] The key enzymes responsible for this cleavage are prohormone convertases (PCs), specifically PC1/3 and PC2.[7][8]

The initial step involves the removal of the signal peptide in the endoplasmic reticulum, yielding prothis compound. Subsequently, in the trans-Golgi network and immature secretory granules, the prohormone convertases cleave the precursor at specific paired basic residue sites. Studies using mice deficient in PC2 have demonstrated its crucial role in the production of N/OFQ, showing an accumulation of the precursor and intermediate products and a significant reduction in mature N/OFQ.[7][8] This indicates that PC2 is directly involved in the biogenesis of this critical neuropeptide.[7]

Bioactive Peptides Derived from PNOC

Proteolytic processing of the PNOC precursor yields multiple bioactive peptides, each with potentially unique physiological functions. The primary products are summarized below.

| Peptide | Other Names | Amino Acids (Human) | Primary Function |

| This compound | Orphanin FQ (N/OFQ) | 17 | Endogenous ligand for the NOP (ORL-1) receptor; modulates pain, anxiety, learning, and memory.[1][4] |

| Nocistatin | - | 30 / 17 | Modulates N/OFQ activity; can block N/OFQ-induced hyperalgesia and allodynia.[3][6][9] |

| Orphanin FQ2 | This compound II | - | Reported to have potent analgesic activity.[6] |

Quantitative Analysis of PNOC Processing

Direct quantitative data on the efficiency of each cleavage site is sparse in the literature. However, studies involving prohormone convertase 2 (PC2)-deficient mice provide valuable semi-quantitative insights into the importance of this enzyme.

| Condition | Pro-Nociceptin Level | Biosynthetic Intermediates | Mature N/OFQ Level |

| Wild Type (WT) | Baseline | Baseline | Baseline |

| PC2-Deficient | Increased | Accumulated | Significantly Decreased |

| Table based on findings from studies on PC2-deficient mice, which show a clear shift from processed peptides to precursor forms, highlighting the essential role of PC2.[7][8] |

This compound/Orphanin FQ (N/OFQ) Signaling Pathway

N/OFQ exerts its effects by binding to the NOP receptor, a G protein-coupled receptor (GPCR).[10] The canonical signaling pathway involves coupling to inhibitory G proteins (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[10] Downstream effects include the modulation of ion channels, such as the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, ultimately leading to a reduction in neuronal excitability.[10]

Experimental Protocols

The study of PNOC processing relies on a combination of biochemical and analytical techniques to separate, identify, and quantify the precursor and its resulting peptides.

Peptide Extraction and Separation: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for separating the various peptide products from complex biological samples like brain tissue extracts.[7][8]

Detailed Methodology:

-

Tissue Homogenization: Tissues (e.g., hypothalamus, amygdala) are homogenized in an acidic extraction buffer (e.g., 1 M acetic acid, 20 mM HCl) containing protease inhibitors to prevent degradation.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cellular debris. The supernatant containing the peptides is collected.

-

Solid-Phase Extraction (Optional): For sample cleanup and concentration, the supernatant can be passed through a C18 Sep-Pak cartridge. Peptides are eluted with a high organic solvent concentration (e.g., 60% acetonitrile in 0.1% trifluoroacetic acid).

-

RP-HPLC Separation:

-

Column: A C18 analytical column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is run over a set time (e.g., 5% to 60% B over 60 minutes) at a constant flow rate (e.g., 1 mL/min).

-

Detection: Peptides are detected by UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Fractions are collected at regular intervals (e.g., every minute) for subsequent analysis by radioimmunoassay or mass spectrometry.

Peptide Quantification: Radioimmunoassay (RIA)

RIA is a highly sensitive method used to quantify specific peptides, such as N/OFQ, in collected HPLC fractions or crude extracts.[7][8]

Detailed Methodology:

-

Antibody Generation: A specific polyclonal or monoclonal antibody is raised against the target peptide (e.g., the C-terminus of N/OFQ).

-

Radiolabeling: A small amount of the synthetic target peptide is radiolabeled, typically with Iodine-125 (¹²⁵I), to create a tracer.

-

Standard Curve Generation: A standard curve is prepared using known concentrations of unlabeled synthetic peptide.

-

Competitive Binding: The antibody, the radiolabeled tracer, and the sample (or standard) are incubated together. The unlabeled peptide in the sample competes with the tracer for binding to the limited number of antibody sites.

-

Separation: The antibody-bound peptide is separated from the free peptide (e.g., using a secondary antibody and precipitation).

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Calculation: The concentration of the peptide in the sample is determined by comparing its inhibition of tracer binding to the standard curve.

Peptide Identification: Mass Spectrometry (MS)

Mass spectrometry is the definitive method for confirming the identity and sequence of processed peptides.

Detailed Methodology:

-

Sample Preparation: HPLC fractions containing putative peptides are dried and reconstituted in a suitable solvent. The sample is often mixed with a matrix (for MALDI) or infused directly (for ESI).

-

Ionization: Peptides are ionized using either Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact peptide ions is measured to determine their molecular weight (MS1 scan).

-

Tandem MS (MS/MS): Ions of interest are selected and fragmented (e.g., via collision-induced dissociation).

-

Fragment Ion Analysis: The m/z of the resulting fragment ions is measured. The fragmentation pattern reveals the amino acid sequence of the peptide.

-

Database Searching: The obtained mass and sequence information is compared against protein databases to confirm the peptide's identity as a product of the PNOC precursor.

References

- 1. genecards.org [genecards.org]

- 2. genular.atomic-lab.org [genular.atomic-lab.org]

- 3. MARRVEL [marrvel.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound/orphanin FQ: role in nociceptive information processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. Altered Processing of Pro-Orphanin FQ/Nociceptin and Pro-Opiomelanocortin-Derived Peptides in the Brains of Mice Expressing Defective Prohormone Convertase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Altered processing of pro-orphanin FQ/nociceptin and pro-opiomelanocortin-derived peptides in the brains of mice expressing defective prohormone convertase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PNOC preprothis compound [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. This compound receptor - Wikipedia [en.wikipedia.org]

NOP receptor pharmacology and ligand binding domains

An In-depth Technical Guide to NOP Receptor Pharmacology and Ligand Binding Domains

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, commonly known as the NOP receptor or opioid receptor-like 1 (ORL-1), is the fourth member of the opioid receptor family.[1][2] Discovered in 1994, it shares high sequence homology with the classical opioid receptors (mu, delta, and kappa) but possesses a distinct pharmacological profile.[3][4] Its endogenous ligand is the 17-amino acid neuropeptide, this compound/Orphanin FQ (N/OFQ).[5][6] Unlike classical opioids, N/OFQ does not bind with high affinity to mu, delta, or kappa receptors, and conversely, traditional opioid ligands have low affinity for the NOP receptor.[5][7][8] The NOP receptor is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, reward, and learning.[1][4] This unique pharmacology makes the NOP receptor a promising therapeutic target for developing novel analgesics with potentially fewer side effects than traditional opioids, as well as treatments for other CNS disorders.[3][5][9]

NOP Receptor Pharmacology

Signaling Pathways

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins of the Gαi/o family.[4][10] Upon agonist binding, the canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][10][11] This action modulates the activity of various downstream effectors.

Beyond cAMP inhibition, NOP receptor activation triggers several other important signaling events:

-

Ion Channel Modulation: It activates G protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and reduced excitability.[7][10][11] It also inhibits voltage-gated calcium channels (N-, L-, and P/Q-types), which suppresses neurotransmitter release.[7][10][11]

-

MAPK Activation: The NOP receptor can activate mitogen-activated protein kinase (MAPK) signaling cascades, including ERK1/2, p38 MAPK, and JNK.[1][5][10] This pathway is involved in longer-term cellular processes like gene expression and neuroplasticity.

-

β-Arrestin Pathway: Like many GPCRs, the NOP receptor undergoes desensitization and internalization mediated by G-protein receptor kinases (GRKs) and β-arrestins.[1][5] The recruitment of β-arrestin not only desensitizes the G protein signal but can also initiate separate, G protein-independent signaling cascades.[9]

Quantitative Data on Ligand Binding and Function

The affinity and functional activity of various ligands for the NOP receptor have been characterized using in vitro assays. Binding affinity is typically expressed as the inhibition constant (Ki), while functional potency is expressed as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 1: Binding Affinities (Ki) of Selected Ligands for the Human NOP Receptor

| Compound | Class | Ki (nM) | Reference |

| This compound/Orphanin FQ (N/OFQ) | Endogenous Peptide Agonist | ~0.1 - 0.3 | [12][13] |

| Ro 64-6198 | Non-peptide Agonist | 0.3 | [14] |

| SCH 221510 | Non-peptide Agonist | ~1.0 | [9] |

| AT-121 | Bifunctional NOP/MOP Agonist | ~0.5 | [3] |

| Cebranopadol | Bifunctional NOP/MOP Agonist | ~0.9 | [9] |

| Buprenorphine | MOP Partial Agonist / NOP Ligand | ~15 | [15] |

| SB-612111 | Non-peptide Antagonist | 0.7 | [16] |

| J-113397 | Non-peptide Antagonist | ~1.8 | [15] |

Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, cell type, buffer composition).

Table 2: Functional Activity (EC50 / IC50) of Selected Ligands at the Human NOP Receptor

| Compound | Assay Type | Activity | Value (nM) | Reference |

| This compound/Orphanin FQ (N/OFQ) | [³⁵S]GTPγS Binding | Full Agonist | ~5 - 10 | [13] |

| Ro 64-6198 | [³⁵S]GTPγS Binding | Full Agonist | ~15 | [14] |

| AT-121 | [³⁵S]GTPγS Binding | Partial Agonist | ~25 | [3] |

| Cebranopadol | Ca²⁺ Mobilization | Full Agonist | ~0.5 | [17] |

| SB-612111 | [³⁵S]GTPγS Binding | Antagonist (pA₂) | ~9.0 (pA₂) | [18][19] |

| J-113397 | [³⁵S]GTPγS Binding | Antagonist (pA₂) | ~8.0 (pA₂) | [20] |

Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system used. pA₂ is a measure of antagonist potency.

NOP Receptor Ligand Binding Domains

The NOP receptor is a class A GPCR with a characteristic structure of seven transmembrane (7TM) helices connected by alternating intracellular (IL) and extracellular (EL) loops.[11] While it shares this architecture with classical opioid receptors, key differences in specific amino acid residues within the binding pocket confer its unique ligand selectivity. Information from site-directed mutagenesis and the solved crystal structures of the NOP receptor in complex with antagonists has illuminated these critical domains.[1][3]

Key residues and domains involved in ligand binding include:

-

Transmembrane Domain 3 (TM3): Aspartic acid at position 130 (D1303.32) is a crucial residue.[3] It is believed to form an ionic interaction with the N-terminal amino group of the endogenous peptide N/OFQ, a role conserved across opioid receptors.[3][11]

-

Transmembrane Domain 5 (TM5): Residue A2165.39 in NOP corresponds to a lysine in classical opioid receptors. Mutating this alanine to a lysine (A216K) in the NOP receptor allows it to bind traditional opioid antagonists with higher affinity, indicating this position is a key determinant of selectivity.[1][21]

-

Transmembrane Domain 6 (TM6): A stretch of residues from V2796.51 to V2816.53 differs significantly from the corresponding region in other opioid receptors. Swapping these residues with their mu-opioid counterparts enhances opioid alkaloid binding.[1][21]

-

Transmembrane Domain 7 (TM7): Residues T3057.39 and Y3097.43 are implicated in interacting with small-molecule agonists like Ro 64-6198.[1] The T3057.39 residue, in particular, is thought to form a hydrogen bond that is important for the selectivity of certain agonists.[3]

-

Extracellular Loop 2 (ECL2): The ECL2 of the NOP receptor is unique in its primary structure compared to other opioid receptors and plays a critical role in receptor activation.[1] It interacts with the extracellular ends of the TM domains to stabilize the active conformation of the receptor.[1]

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human NOP receptor (CHO-hNOP).

-

Radioligand: [³H]N/OFQ.

-

Non-labeled ligand for non-specific binding determination: N/OFQ.

-

Test compounds.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold (e.g., Brandel or Tomtec cell harvester).

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation: CHO-hNOP cells are harvested, homogenized in Tris buffer, and centrifuged. The resulting pellet is washed and resuspended in fresh buffer to a final protein concentration of ~15-20 µg per well.[12][22]

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total Binding: Cell membranes + [³H]N/OFQ (at a concentration near its Kd, e.g., 0.2 nM).[12]

-

Non-specific Binding (NSB): Cell membranes + [³H]N/OFQ + a high concentration of unlabeled N/OFQ (e.g., 1 µM).[12][22]

-

Competition: Cell membranes + [³H]N/OFQ + varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[13]

-

-

Incubation: Incubate the plates for 60 minutes at 25°C with gentle agitation.[12][13]

-

Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[12][13]

-

Washing: Wash the filters multiple times (e.g., 5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[13]

-

Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and count the bound radioactivity using a liquid scintillation counter.[12]

-

Data Analysis:

-

Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following agonist binding to the NOP receptor. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Materials:

-

Cell membranes from CHO-hNOP cells.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

Non-labeled GTPγS (for non-specific binding).

-

Test compounds (agonists).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[13][23]

-

Other materials are the same as for the radioligand binding assay.

Methodology:

-

Membrane Preparation: Prepare membranes as described in the binding assay protocol.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Incubation: Incubate the plates for 60 minutes at 25°C or 30°C with gentle agitation.[13][22]

-

Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B or GF/C filters. Wash the filters with ice-cold buffer.[22][24]

-

Counting: Measure the filter-bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from the binding observed at each agonist concentration.

-

Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.

-

Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation relative to a standard full agonist like N/OFQ) using non-linear regression.

-

To test antagonists, perform the assay with a fixed concentration of agonist in the presence of varying concentrations of the antagonist to determine the IC50 or pA₂ value.

-

References

- 1. This compound/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The this compound Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound receptor - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. The Therapeutic Potential of this compound/Orphanin FQ Receptor Agonists as Analgesics without Abuse Liability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound/orphanin FQ: role in nociceptive information processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 10. Agonist-selective NOP receptor phosphorylation correlates in vitro and in vivo and reveals differential post-activation signaling by chemically diverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Differential In Vitro Pharmacological Profiles of Structurally Diverse this compound Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human this compound Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound/Orphanin FQ Peptide Receptors: Pharmacology and Clinic...: Ingenta Connect [ingentaconnect.com]

- 16. A novel bioassay to detect this compound/Orphanin FQ release from single human polymorphonuclear cells | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacological Profile of this compound/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iris.unife.it [iris.unife.it]

- 22. Pharmacological studies on the NOP and opioid receptor agonist PWT2-[Dmt1]N/OFQ(1-13) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubcompare.ai [pubcompare.ai]

- 24. pubcompare.ai [pubcompare.ai]

An In-depth Technical Guide to the Nociceptin Signaling Cascade via G-protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G-protein coupled receptor (GPCR) that, along with its endogenous ligand N/OFQ, constitutes a unique signaling system with significant therapeutic potential.[1] Despite its structural homology to classical opioid receptors, the NOP receptor exhibits a distinct pharmacology and elicits a wide range of physiological effects, including modulation of pain, anxiety, reward, and locomotor activity. This guide provides a comprehensive technical overview of the NOP receptor signaling cascade, focusing on its core components, downstream effector pathways, and the experimental methodologies used for its characterization.

Core Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular events primarily mediated by the dissociation of heterotrimeric G-proteins. The receptor predominantly couples to pertussis toxin (PTX)-sensitive Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] However, the NOP receptor also exhibits promiscuous coupling to other G-protein subtypes, including Gαz, Gα14, Gα16, and potentially Gα12 and Gαs, which can trigger diverse downstream signaling cascades.[4]

The dissociated Gβγ subunits play a crucial role in mediating further downstream effects, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[2][5] This modulation of ion channel activity leads to neuronal hyperpolarization and reduced neurotransmitter release.

Beyond the canonical G-protein signaling, the NOP receptor also engages with β-arrestins. Following agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the intracellular domains of the receptor. This interaction not only mediates receptor desensitization and internalization but can also initiate G-protein-independent signaling pathways, including the activation of mitogen-activated protein kinase (MAPK) cascades such as ERK1/2, p38, and JNK.

digraph "this compound Signaling Cascade" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

N_OFQ [label="N/OFQ", fillcolor="#FBBC05", fontcolor="#202124"];

NOP_R [label="NOP Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

G_protein [label="Heterotrimeric G-protein\n(Gαi/o, Gαz, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

G_alpha [label="Gα", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

G_betagamma [label="Gβγ", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

AC [label="Adenylyl Cyclase", fillcolor="#EA4335", fontcolor="#FFFFFF"];

cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

PKA [label="PKA", fillcolor="#F1F3F4", fontcolor="#202124"];

VGCC [label="Voltage-Gated Ca2+\nChannels", fillcolor="#EA4335", fontcolor="#FFFFFF"];

GIRK [label="GIRK Channels", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ca_ion [label="Ca2+ Influx", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

K_ion [label="K+ Efflux", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Hyperpolarization [label="Neuronal Hyperpolarization\n& Reduced Excitability", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

GRK [label="GRK", fillcolor="#FBBC05", fontcolor="#202124"];

Arrestin [label="β-Arrestin", fillcolor="#FBBC05", fontcolor="#202124"];

Internalization [label="Receptor Internalization", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

MAPK [label="MAPK Cascade\n(ERK, p38, JNK)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges

N_OFQ -> NOP_R [label="Agonist Binding", color="#5F6368"];

NOP_R -> G_protein [label="Activation", color="#5F6368"];

G_protein -> G_alpha [label="Dissociation", color="#5F6368"];

G_protein -> G_betagamma [color="#5F6368"];

G_alpha -> AC [label="Inhibition", arrowhead=tee, color="#EA4335"];

AC -> cAMP [arrowhead=none, style=dashed, color="#5F6368"];

cAMP -> PKA [label="Activation", color="#5F6368"];

G_betagamma -> VGCC [label="Inhibition", arrowhead=tee, color="#EA4335"];

G_betagamma -> GIRK [label="Activation", color="#34A853"];

VGCC -> Ca_ion [arrowhead=none, style=dashed, color="#5F6368"];

GIRK -> K_ion [arrowhead=none, style=dashed, color="#5F6368"];

K_ion -> Hyperpolarization [arrowhead=none, style=dashed, color="#5F6368"];

Ca_ion -> Hyperpolarization [arrowhead=none, style=dashed, color="#5F6368"];

NOP_R -> GRK [label="Phosphorylation", style=dashed, color="#5F6368"];

GRK -> NOP_R [style=dashed, color="#5F6368"];

NOP_R -> Arrestin [label="Recruitment", color="#5F6368"];

Arrestin -> Internalization [color="#5F6368"];

Arrestin -> MAPK [label="Activation", color="#5F6368"];

}

Caption: Workflow for a radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by agonist-bound GPCRs. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the NOP receptor are prepared.

-

Assay Buffer: A typical buffer contains 20 mM HEPES, 10 mM MgCl₂, and 100 mM NaCl, pH 7.4.[2]

-

Incubation: Membranes are incubated with [³⁵S]GTPγS (typically 50-200 pM), GDP (to regulate basal binding, e.g., 10 µM for Gi/o-coupled receptors), and varying concentrations of the test agonist.[2][6] The incubation is typically carried out at 25-30°C for 60 minutes.[2]

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

-

Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits and retained on the filters is determined by scintillation counting.

-

Data Analysis: Basal binding (in the absence of agonist) is subtracted from the agonist-stimulated binding to determine the net stimulation. EC50 and Emax values are calculated from concentration-response curves using non-linear regression.

cAMP Accumulation Assay

This assay measures the ability of NOP receptor agonists to inhibit the production of cAMP, a key second messenger.

Methodology:

-

Cell Culture: Whole cells expressing the NOP receptor are used.

-

Stimulation: Cells are first stimulated with an agent that increases intracellular cAMP levels, such as forskolin, which directly activates adenylyl cyclase.

-

Agonist Treatment: Cells are then treated with varying concentrations of the NOP receptor agonist.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various detection methods, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate and a cryptate-labeled anti-cAMP antibody.[7]

-

AlphaScreen: This bead-based assay involves competition between endogenous cAMP and a biotinylated cAMP probe for binding to an anti-cAMP antibody-coated acceptor bead.[8][9]

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP production is quantified, and IC50 or EC50 values are determined from the concentration-response curves.

β-Arrestin Recruitment Assay (BRET)

Bioluminescence Resonance Energy Transfer (BRET) is a powerful technique to monitor the interaction between the NOP receptor and β-arrestin in real-time in living cells.

Methodology:

-

Constructs: The NOP receptor is genetically fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., a yellow fluorescent protein variant like Venus).

-

Cell Transfection: Cells are co-transfected with the NOP-Rluc and β-arrestin-Venus constructs.

-

Assay Procedure:

-

Transfected cells are plated in a microplate.

-

The BRET substrate (e.g., coelenterazine h) is added.

-

The cells are then stimulated with the NOP receptor agonist.

-

BRET Signal Detection: Upon agonist binding and subsequent β-arrestin recruitment to the receptor, the donor and acceptor come into close proximity, allowing for energy transfer. The light emitted by the donor and the acceptor is measured at their respective wavelengths using a microplate reader equipped with appropriate filters.

-

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates agonist-induced recruitment of β-arrestin. EC50 values for arrestin recruitment are determined from concentration-response curves.

```dot

digraph "BRET Assay for Arrestin Recruitment" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10];

edge [arrowhead=normal, penwidth=1.5];

// Nodes

Agonist [label="Agonist", fillcolor="#FBBC05", fontcolor="#202124"];

Receptor_Donor [label="NOP-Rluc8\n(Donor)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Arrestin_Acceptor [label="β-Arrestin-Venus\n(Acceptor)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proximity [label="Close Proximity", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

Energy_Transfer [label="BRET", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Light_Emission [label="Light Emission\n(Measured)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

Agonist -> Receptor_Donor [label="Binds", color="#5F6368"];

Receptor_Donor -> Proximity [label="Recruits", color="#5F6368"];

Arrestin_Acceptor -> Proximity [color="#5F6368"];

Proximity -> Energy_Transfer [label="Allows", style=dashed, color="#5F6368"];

Energy_Transfer -> Light_Emission [label="Results in", color="#5F6368"];

}

References

- 1. NOP receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Differential In Vitro Pharmacological Profiles of Structurally Diverse this compound Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human this compound Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Profile of this compound/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gγ7 proteins contribute to coupling of this compound/orphanin FQ peptide (NOP) opioid receptors and voltage-gated Ca2+ channels in rat stellate ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. revvity.com [revvity.com]

- 9. resources.revvity.com [resources.revvity.com]

The Dichotomous Role of Nociceptin/Orphanin FQ in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (a G-protein coupled receptor), represent a fascinating and complex system in the landscape of pain modulation. As the fourth member of the opioid receptor family, the N/OFQ-NOP system possesses a unique pharmacological profile, distinct from classical opioid signaling. A compelling body of evidence reveals a paradoxical, site-dependent role in nociception: supraspinal activation in rodents typically produces hyperalgesia and anti-opioid effects, whereas spinal application is predominantly analgesic.[1][2][3] This dichotomy presents both challenges and significant opportunities for the development of novel, potent analgesics with potentially fewer side effects than traditional opioids. This technical guide provides an in-depth examination of the physiological role of N/OFQ in pain, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.

The N/OFQ-NOP Receptor System

N/OFQ is a 17-amino acid neuropeptide that does not bind with any significant affinity to the classical mu (MOP), delta (DOP), or kappa (KOP) opioid receptors.[3][4] Conversely, classical opioid peptides do not activate the NOP receptor.[3][4] The NOP receptor is widely distributed throughout the central and peripheral nervous systems in regions critical for pain processing, including the periaqueductal gray (PAG), rostral ventromedial medulla (RVM), thalamus, spinal cord dorsal horn, and dorsal root ganglia (DRG).[1][5][6] This distribution underscores its strategic position to modulate nociceptive signaling.

A Dichotomous Role in Pain Modulation: Supraspinal vs. Spinal Effects

The most striking feature of the N/OFQ-NOP system is its dual and opposing actions on pain, which are largely dependent on the anatomical site of action, particularly in rodent models.[1][7]

-

Supraspinal Actions (Pronociceptive/Anti-Opioid): When administered intracerebroventricularly (i.c.v.) in rodents, N/OFQ often produces hyperalgesia or attenuates the analgesic effects of morphine.[1][7][8][9] This anti-opioid effect is thought to occur in key pain-modulating brain regions like the PAG and RVM, where NOP receptor activation can functionally oppose the actions of mu-opioid receptor agonists.[5][7]

-

Spinal Actions (Antinociceptive): In stark contrast, intrathecal (i.t.) administration of N/OFQ and other NOP agonists produces robust, dose-dependent analgesia in a variety of acute, inflammatory, and neuropathic pain models.[1][10][11] This effect is mediated by the inhibition of nociceptive transmission in the dorsal horn of the spinal cord.

-

Species Differences: It is critical to note that this dichotomy is most pronounced in rodents. In non-human primates, both supraspinal and spinal administration of NOP agonists appear to produce consistent antinociception, making the NOP receptor a more straightforward therapeutic target in primates.[1][7][12]

This complex relationship is illustrated in the diagram below.

Cellular Signaling Pathways

The NOP receptor is a member of the Gi/o family of G-protein coupled receptors.[13] Upon agonist binding, the receptor initiates a signaling cascade that is primarily inhibitory to neuronal function.

-

G-Protein Coupling: N/OFQ binding promotes the exchange of GDP for GTP on the Gαi/o subunit, causing the dissociation of the Gα and Gβγ subunits.[3]

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[14]

-

MAPK Activation: The N/OFQ-NOP system can also activate mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2 and JNK, which can play a role in longer-term modulation of neuronal function.[5]

Quantitative Data on NOP Receptor Ligands

The following tables summarize key in vitro pharmacological parameters for N/OFQ and selected synthetic NOP receptor agonists.

Table 1: NOP Receptor Binding Affinities

| Compound | Receptor | Preparation | Ki (nM) | Reference |

|---|---|---|---|---|

| N/OFQ | Human NOP | Cell Membranes | ~0.1 - 1.0 | [6] |

| UFP-112 | Human NOP | Cell Membranes | ~0.028 | [15] |

| Ro 64-6198 | Human NOP | Cell Membranes | ~0.40 | [15] |

| BU08028 | Human NOP | Cell Membranes | ~1 - 10 | [15] |

| KGNOP1 | Human NOP | Cell Membranes | 141 |[16] |

Table 2: NOP Receptor Functional Activity ([35S]GTPγS Binding Assay)

| Compound | Receptor | Efficacy (vs. N/OFQ) | pEC50 | Reference |

|---|---|---|---|---|

| N/OFQ | Human NOP | Full Agonist (100%) | 9.04 | [15] |

| UFP-112 | Human NOP | Full Agonist (~103%) | 10.55 | [15] |

| Ro 64-6198 | Human NOP | Full Agonist | 7.4 |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of NOP ligand activity. Below are protocols for commonly used behavioral and in vitro assays.

Hot Plate Test (Thermal Nociception)

This test measures the response latency to a thermal stimulus, reflecting supraspinally integrated pain responses.[17][18]

Protocol:

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 52-55°C.[18] A transparent glass cylinder is used to confine the animal to the heated surface.[19]

-

Acclimation: Allow animals (mice or rats) to acclimate to the testing room for at least 60 minutes before the experiment.

-

Baseline Latency: Gently place the animal on the hot plate and start a timer. Observe for nocifensive behaviors, typically paw licking or jumping.[19] Record the latency (in seconds) to the first clear response.

-

Cut-off Time: A cut-off time (e.g., 30-40 seconds) must be established to prevent tissue damage. If the animal does not respond by the cut-off time, it should be removed from the plate and assigned the cut-off latency.

-

Drug Administration: Administer the test compound (e.g., NOP agonist) or vehicle via the desired route (e.g., i.p., s.c., i.t.).

-

Post-Treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the latency measurement as described in step 3.

-

Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

Tail-Flick Test (Thermal Nociception)

This test measures a spinal nociceptive reflex to a thermal stimulus.[17][18]

Protocol:

-

Apparatus: A tail-flick analgesia meter that focuses a high-intensity light beam on the animal's tail.

-

Acclimation: Gently restrain the animal (rat or mouse) in a suitable holder, allowing the tail to be exposed. Allow 10-15 minutes for acclimation.

-

Baseline Latency: Apply the radiant heat source to the ventral surface of the tail, typically 3-4 cm from the tip.[20] The instrument measures the time until the animal flicks its tail out of the beam path. Take 2-3 baseline readings.

-

Cut-off Time: Set a cut-off time (e.g., 8-10 seconds) to avoid tissue damage.[20]

-

Drug Administration: Administer the test compound or vehicle.

-

Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.[20]

-

Data Analysis: Calculate %MPE as described for the Hot Plate Test.

Von Frey Test (Mechanical Allodynia)

This test assesses the withdrawal threshold to a mechanical stimulus, which is particularly relevant for models of neuropathic and inflammatory pain.[21][22]

Protocol:

-

Apparatus: A set of calibrated von Frey filaments (monofilaments that exert a specific bending force) or an electronic von Frey apparatus. Animals are placed in enclosures with a wire mesh floor allowing access to the plantar surface of the paws.[21]

-

Acclimation: Place animals in the testing enclosures for at least 30-60 minutes to allow cessation of exploratory behavior.[23]

-

Threshold Determination (Up-Down Method): a. Begin with a mid-range filament (e.g., 0.4g or 0.6g) applied perpendicularly to the mid-plantar surface of the hind paw until it just buckles. Hold for 2-5 seconds.[21] b. A positive response is a sharp withdrawal, flinching, or licking of the paw. c. If the response is positive, the next filament tested is one with a lower force. If the response is negative, the next filament has a higher force.[21][24] d. The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold using a statistical formula (e.g., the Dixon method).[21]

-

Drug Administration & Testing: Establish a baseline threshold before administering the test compound. Measure the withdrawal threshold at set time points after administration to determine the anti-allodynic effect.

[35S]GTPγS Binding Assay (In Vitro Functional Assay)

This assay measures the G-protein activation following receptor agonism, providing a direct measure of ligand efficacy at the first step of the signaling cascade.[25][26][27]

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the NOP receptor (e.g., CHO-hNOP, HEK293-hNOP).

-

Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 100 mM NaCl, pH 7.4).[28]

-

Reaction Mixture: In a microplate, combine the cell membranes (5-10 µg protein), a fixed concentration of GDP (e.g., 10 µM) to reduce basal binding, various concentrations of the test agonist, and [35S]GTPγS (e.g., 0.05 nM).[28]

-

Incubation: Incubate the mixture at 25-30°C for 60 minutes with gentle agitation.[25][28]

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free [35S]GTPγS.[28] Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).[28] Basal binding is measured in the absence of any agonist. Plot the agonist-stimulated increase in binding against the agonist concentration to determine potency (EC50) and efficacy (Emax).

Conclusion and Future Directions

The N/OFQ-NOP system plays a profound and complex role in pain modulation. Its site-dependent, dichotomous actions in rodents have complicated its therapeutic development, but findings in primates suggest a more consistently analgesic profile. The lack of abuse liability and respiratory depression associated with NOP agonists makes them an exceptionally promising target for a new generation of analgesics.[1] Future research, particularly focusing on bifunctional NOP/MOP receptor agonists, may unlock the full therapeutic potential of this system, offering potent pain relief while mitigating the severe adverse effects of classical opioids.[6][7]

References

- 1. Central N/OFQ-NOP Receptor System in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endogenous this compound/orphanin FQ signalling produces opposite spinal antinociceptive and supraspinal pronociceptive effects in the mouse formalin test: pharmacological and genetic evidences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of this compound/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and the NOP Receptor in Pain Management: From Molecular Insights to Clinical Applications [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Effects of supraspinal orphanin FQ/nociceptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound/orphanin FQ blocks the antinociception induced by mu, kappa and delta opioid agonists on the cold water tail-flick test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Supraspinal and spinal effects of [Phe1psi(CH2-NH)Gly2]-nociceptin(1-13)-NH2 on nociception in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound produces antinociception after spinal administration in amphibians - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spotlight on this compound/Orphanin FQ Receptor in the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological Profile of this compound/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The this compound Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Receptor-Related Agonists as Safe and Non-addictive Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antinociceptive Efficacy of the µ-Opioid/Nociceptin Peptide-Based Hybrid KGNOP1 in Inflammatory Pain without Rewarding Effects in Mice: An Experimental Assessment and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Hot plate test - Wikipedia [en.wikipedia.org]

- 20. EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING TAIL FLICK TEST IN EXPERIMENTAL ANIMALS | Research SOP [researchsop.com]

- 21. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nociception assay - Wikipedia [en.wikipedia.org]

- 23. mmpc.org [mmpc.org]

- 24. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Binding of GTPγ[35S] is regulated by GDP and receptor activation. Studies with the this compound/orphanin FQ receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 27. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. 4.4. [35S]GTPγS Binding Assays for Opioid Receptors [bio-protocol.org]

The Dichotomous Role of the Nociceptin/Orphanin FQ System in Anxiety and Stress Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor, represent a complex and compelling target in the neurobiology of anxiety and stress-related disorders. Unlike classical opioid systems, the N/OFQ-NOP system exhibits a nuanced and often dichotomous role, with activation generally producing anxiolytic-like effects, while blockade has shown promise in eliciting antidepressant-like responses. This technical guide provides an in-depth examination of the current understanding of N/OFQ's involvement in anxiety and stress, presenting key preclinical findings, detailing experimental methodologies, and visualizing the underlying signaling pathways. The intricate nature of this system, with its differential effects dependent on brain region, stress state, and pharmacological manipulation, offers a promising landscape for the development of novel therapeutics for anxiety disorders, post-traumatic stress disorder (PTSD), and other stress-related psychopathologies.

Introduction to the this compound/Orphanin FQ System

This compound/orphanin FQ (N/OFQ) is a 17-amino acid neuropeptide, the endogenous ligand for the NOP receptor (previously known as ORL-1).[1][2] While the NOP receptor shares structural homology with classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology; N/OFQ does not bind to classical opioid receptors, and endogenous opioids do not activate the NOP receptor.[1][2] The N/OFQ-NOP system is widely distributed throughout the central nervous system (CNS), with significant expression in brain regions critical for processing stress and emotion, including the amygdala, bed nucleus of the stria terminalis (BNST), hypothalamus, hippocampus, and periaqueductal gray (PAG).[1][3][4] This anatomical distribution underpins the system's significant modulatory role in a variety of physiological and behavioral processes, including pain, reward, learning, memory, and, most notably, anxiety and stress responses.[1][3]

NOP Receptor Signaling Pathways

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events primarily through its coupling to Gi/o proteins.[5][6] This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[6] The dissociation of the G-protein into its Gα and Gβγ subunits also leads to the modulation of ion channel activity.[6][7] Specifically, the Gβγ subunit can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and inhibit presynaptic voltage-gated calcium channels (N-type, P/Q-type), which suppresses neurotransmitter release.[6][7] This overall inhibitory effect on neuronal excitability and communication is fundamental to the physiological actions of the N/OFQ system.[8]

Figure 1: NOP Receptor Signaling Cascade.

The Role of N/OFQ in Anxiety: A Tale of Two Effects

The involvement of the N/OFQ-NOP system in anxiety is complex, with evidence supporting both anxiolytic and anxiogenic effects, largely dependent on the experimental context and the specific brain region being examined.

Anxiolytic-like Effects of NOP Receptor Agonism

A significant body of preclinical research indicates that activation of NOP receptors generally produces anxiolytic-like effects.[9] The seminal work in this area demonstrated that intracerebroventricular (i.c.v.) administration of N/OFQ at non-sedative doses induced anxiolytic-like responses in rodents across a range of behavioral paradigms, including the elevated plus-maze (EPM), light-dark box test, and operant conflict test.[3] These findings have been replicated and extended using both N/OFQ and systemically administered, non-peptide NOP agonists.[3][5] Microinjections of N/OFQ into the central nucleus of the amygdala (CeA), a key structure in fear and anxiety processing, have also been shown to decrease anxiety-like behaviors in both naive and stressed animals.[3][6]

Anxiogenic-like Effects and the Influence of Stress

In contrast to the anxiolytic effects observed with direct NOP receptor activation, some studies have reported anxiogenic-like effects of N/OFQ.[10] For instance, i.c.v. administration of N/OFQ has been shown to increase anxiety-related behaviors in the open field, EPM, and dark-light tests.[10] These contradictory findings may be attributable to differences in dose, site of administration, and the baseline stress state of the animal. Notably, the anxiolytic properties of NOP antagonists appear to emerge primarily under stressed conditions.[6] This suggests that the endogenous N/OFQ system may be activated during stress and contribute to the manifestation of anxiety-like states, which can then be reversed by NOP receptor blockade.

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The N/OFQ system has a complex and multifaceted interaction with the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary neuroendocrine stress response system. Intracranial administration of N/OFQ can stimulate the HPA axis, leading to increased plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone.[3][10] This pro-stress effect at the hypothalamic level appears to be in contrast with the anti-stress and anxiolytic actions of N/OFQ observed in extrahypothalamic regions like the amygdala.[3] N/OFQ can functionally antagonize the effects of corticotropin-releasing factor (CRF) outside of the hypothalamus, contributing to its anxiolytic profile.[3] Furthermore, NOP receptor antagonists have been shown to modulate HPA axis responses to stress. For example, the selective NOP antagonist UFP-101 was found to prolong the corticosterone response to restraint stress, suggesting that endogenous N/OFQ may play a role in the termination of the stress response.[3][11]

Figure 2: N/OFQ System's Interaction with the HPA Axis.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of N/OFQ-NOP system modulators on anxiety-related behaviors.

Table 1: Effects of NOP Receptor Agonists on Anxiety-Like Behavior

| Compound | Species | Behavioral Assay | Dose Range | Route of Administration | Effect on Anxiety | Reference(s) |

| N/OFQ | Rat, Mouse | Elevated Plus Maze | 0.1 - 0.3 nmol | i.c.v. | Anxiolytic | [3] |

| N/OFQ | Rat | Elevated Plus Maze | 0.5 - 10 nmol | i.c.v. | Anxiolytic | [3][6] |

| N/OFQ | Rat | Open Field, EPM, Dark-Light Box | 1.0 pmol - 1.0 nmol | i.c.v. | Anxiogenic | [10] |

| Ro 64-6198 | Rat, Mouse | Various | Not Specified | Systemic | Anxiolytic | [8] |

Table 2: Effects of NOP Receptor Antagonists on Anxiety-Like Behavior

| Compound | Species | Behavioral Assay | Dose Range | Route of Administration | Effect on Anxiety | Reference(s) |

| UFP-101 | Rat | Elevated Plus Maze | 10 nmol | i.c.v. | No effect per se; blocks N/OFQ anxiolysis | [3][6] |

| UFP-101 | Rat | Elevated T-Maze | 1 - 10 nmol | i.c.v. | Anxiolytic (inverse dose-dependent) | [6] |

| SB-612111 | Mouse | Elevated Plus Maze | 0.1, 1.0, 10.0 mg/kg | i.p. | Anxiolytic in stressed mice; anxiogenic in non-stressed | [6] |

| J-113397 | Rat | Predator Exposure | 7.5, 20.0 mg/kg | i.p. | Anxiolytic (reverses stress-induced anxiety) | [3] |

| LY2940094 | Mouse | Fear Conditioning | Not Specified | Systemic | Reduced freezing (anxiolytic-like) | [6] |

Detailed Experimental Protocols

Elevated Plus Maze (EPM)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13] The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[13][14]

-

Apparatus: The maze is shaped like a plus sign and typically elevated 50 cm from the floor.[13] It consists of two open arms (e.g., 25 x 5 cm) and two enclosed arms (e.g., 25 x 5 x 16 cm) of the same size, with a central platform (e.g., 5 x 5 cm).[13] The open arms have a small ledge (e.g., 0.5 cm) to prevent falls.[13]

-

Procedure:

-

Animals are handled for several days prior to testing to reduce stress from human interaction.[12]

-

The animal is placed on the central platform facing an open arm.[12]

-

The animal is allowed to freely explore the maze for a 5-minute session.[12]

-

Behavior is recorded by a video camera and analyzed using tracking software.[12][14]

-

-

Measures:

-

Drug Administration: Test compounds (e.g., N/OFQ, NOP agonists/antagonists) are administered at a predetermined time before the test. For i.c.v. infusions, animals are surgically implanted with a cannula prior to the experiment. For systemic administration (e.g., intraperitoneal, i.p.), injections are given typically 15-30 minutes before the test.

Figure 3: Experimental Workflow for the Elevated Plus Maze.

Forced Swim Test (FST)

The FST is a behavioral despair model used to assess antidepressant-like activity and can also be used to evaluate stress-induced behavioral changes.[15][16]

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) filled with water (23-25°C) to a level where the animal cannot touch the bottom with its paws or tail.[16]

-

Procedure:

-

A pre-test session of 15 minutes is often conducted 24 hours before the test session to induce a stable level of immobility.[15]

-

On the test day, the animal is placed in the water-filled cylinder for a 5-6 minute session.[15][16]

-

Behavior, particularly immobility time, is recorded and scored. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

-

-

Measures:

-

Immobility time: A decrease in immobility time is indicative of an antidepressant-like effect.

-

-

Drug Administration: Test compounds are administered prior to the test session. Chronic administration over several days or weeks is often employed when assessing antidepressant efficacy.

Implications for Drug Development

The dual role of the N/OFQ-NOP system in anxiety and stress presents both challenges and opportunities for drug development.

-

NOP Receptor Agonists as Anxiolytics: The consistent anxiolytic-like effects of NOP agonists in preclinical models suggest their potential as a novel class of anxiolytic drugs.[5][17] These agents may offer a different mechanism of action compared to current treatments like benzodiazepines and selective serotonin reuptake inhibitors (SSRIs), potentially with a more favorable side-effect profile.

-

NOP Receptor Antagonists for Stress-Related Disorders: The finding that NOP antagonists can reverse stress-induced anxiety and produce antidepressant-like effects makes them attractive candidates for the treatment of depression, PTSD, and other conditions where stress is a major contributing factor.[9][18] The state-dependent efficacy of these antagonists suggests they may be particularly effective in individuals with hyperactive endogenous N/OFQ systems due to chronic stress.

Conclusion

The N/OFQ-NOP system is a critical modulator of anxiety and stress responses, exerting complex and often opposing effects depending on the neuroanatomical context and the prevailing physiological state. While NOP receptor activation generally leads to anxiolysis, blockade of the system appears to be a promising strategy for combating the behavioral consequences of chronic stress. A deeper understanding of the specific circuits and conditions under which the N/OFQ system transitions from an anxiolytic to an anxiogenic modulator will be crucial for the successful translation of these preclinical findings into novel and effective therapies for anxiety and stress-related disorders. Further research, including clinical trials with selective NOP receptor ligands, is warranted to fully elucidate the therapeutic potential of targeting this enigmatic neuropeptide system.

References

- 1. Role of this compound/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of this compound/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [ouci.dntb.gov.ua]

- 3. Role of this compound/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The this compound Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of this compound/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular Mechanisms of this compound/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NOP Ligands for the Treatment of Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound/orphanin FQ increases anxiety-related behavior and circulating levels of corticosterone during neophobic tests of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Endogenous this compound / Orphanin FQ System Involvement in Hypothalamic-Pituitary-Adrenal Axis Responses: Relevance to Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The biology of this compound/Orphanin FQ (N/OFQ) related to obesity, stress, anxiety, mood, and drug dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound/orphanin FQ receptor antagonists as innovative antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Nociceptin/Orphanin FQ (N/OFQ) System: A Pivotal Modulator of Learning and Memory

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The nociceptin/orphanin FQ (N/OFQ) peptide and its cognate receptor, the NOP receptor (previously known as ORL-1), constitute a unique neuromodulatory system with significant implications for cognitive function.[1][2] Extensive research has established a predominantly inhibitory role for the N/OFQ system in the intricate processes of learning and memory.[3][4] Activation of the NOP receptor has been consistently shown to impair memory formation and consolidation across various learning paradigms, while antagonism of this receptor often leads to cognitive enhancement.[1][5] This technical guide provides a comprehensive overview of the current understanding of this compound's function in learning and memory, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting cognitive disorders.

Core Concepts: The N/OFQ-NOP Receptor System

The N/OFQ system is a relatively recent addition to the family of opioid-like neuropeptides. N/OFQ, a 17-amino acid peptide, is the endogenous ligand for the NOP receptor, a G protein-coupled receptor (GPCR).[6][7] Although structurally related to the classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity, and N/OFQ does not activate classical opioid receptors, highlighting its unique pharmacological profile.[1][8] The NOP receptor is widely distributed throughout the central nervous system, with particularly high expression in brain regions critical for learning and memory, such as the hippocampus and amygdala.[2][9]

Quantitative Data on this compound's Impact on Learning and Memory

The following tables summarize key quantitative findings from preclinical studies investigating the effects of N/OFQ-NOP receptor modulation on learning and memory.

Table 1: Effects of NOP Receptor Agonists on Learning and Memory

| Compound | Animal Model | Behavioral Task | Dose/Concentration | Route of Administration | Observed Effect | Reference(s) |

| This compound/OFQ | Rat | Morris Water Maze | 5 nmol | Intrahippocampal | Impaired spatial learning | [10] |

| This compound/OFQ | Rat | Passive Avoidance | 1 nmol | Intra-amygdala | Impaired memory consolidation | [6] |

| This compound/OFQ | Mouse | Contextual Fear Conditioning | 2.5 - 5 nmol | Intracerebroventricular (i.c.v.) | Impaired memory consolidation | [1] |

| Ro64-6198 | Mouse | Object Recognition | 0.3 mg/kg | Intraperitoneal (i.p.) | Impaired recognition memory | [11] |

| Ro64-6198 | Mouse | Contextual Fear Conditioning | 0.3 and 1 mg/kg | Intraperitoneal (i.p.) | Impaired contextual fear learning | [5] |

| SR-8993 | Mouse | Cued Fear Conditioning | 100 ng | Intra-CeA | Impaired memory consolidation | [1] |

Table 2: Effects of NOP Receptor Antagonists and Genetic Deletion on Learning and Memory

| Compound/Genetic Modification | Animal Model | Behavioral Task | Dose/Concentration | Route of Administration | Observed Effect | Reference(s) |

| [Nphe1]this compound(1-13)NH2 | Rat | Morris Water Maze | 50 nmol | Intrahippocampal | Reversed N/OFQ-induced spatial learning impairment | [10] |

| [Nphe1]this compound(1-13)NH2 | Rat | Passive Avoidance | N/A | Intra-amygdala | Enhanced fear memory | [6] |

| UFP-101 | Mouse | N/A | N/A | N/A | Reversed amnesic effect of Ro64-6198 | [6] |

| Naloxone benzoylhydrazone (NalBzoH) | Mouse | Passive Avoidance | N/A | N/A | Reversed N/OFQ-induced memory impairment | [3][4] |

| NOP Receptor Knockout | Mouse | Morris Water Maze | N/A | N/A | Enhanced spatial learning and memory | [3] |

| NOP Receptor Knockout | Mouse | Passive Avoidance | N/A | N/A | Enhanced memory retention | [3] |

| N/OFQ Precursor Knockout | Mouse | Passive Avoidance | N/A | N/A | Enhanced memory retention | [6] |

Signaling Pathways of the NOP Receptor in Neurons

Activation of the NOP receptor by N/OFQ initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and synaptic plasticity. The NOP receptor is primarily coupled to inhibitory G proteins (Gi/o).[9][12]

Canonical Gi/o-Mediated Signaling

Upon agonist binding, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits, leading to:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][12]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5][13]

Interaction with NMDA Receptor Signaling

A critical mechanism by which the N/OFQ system impairs learning and memory is through its functional antagonism of the N-methyl-D-aspartate (NMDA) receptor signaling pathway.[1][11] This interaction is particularly relevant in the hippocampus, a brain region essential for memory formation.

Activation of NOP receptors has been shown to:

-

Inhibit NMDA Receptor Function: N/OFQ can suppress NMDA receptor-mediated synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory.[6][13]

-

Downregulate Downstream Signaling: The NOP receptor-mediated inhibition of the NMDA receptor leads to the suppression of downstream signaling cascades, including the extracellular signal-regulated kinase (ERK) and calcium/calmodulin-dependent protein kinase II (CaMKII) pathways, which are crucial for synaptic strengthening and memory consolidation.[1][11]

Detailed Experimental Protocols

The following section provides an overview of key experimental methodologies used to investigate the role of the N/OFQ system in learning and memory.

Behavioral Assays

The MWM is a widely used task to assess hippocampal-dependent spatial learning and memory.[14][15]

-

Apparatus: A large circular pool (typically 120-150 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[16][17]

-

Procedure:

-

Acquisition Phase: Rodents are placed in the pool from different starting positions and must use distal visual cues in the room to locate the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.[14]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an index of memory retention.[15]

-

-

This compound-Related Application: N/OFQ or its analogs can be administered (e.g., intrahippocampally) before or after training to assess their effects on spatial learning and memory consolidation.[10]

This task assesses fear-motivated learning and memory.[18][19]

-

Apparatus: A two-compartment box with a light and a dark chamber connected by a small opening. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.[19]

-

Procedure:

-

Training: The animal is placed in the light compartment. When it enters the dark compartment (a natural preference for rodents), it receives a mild foot shock.[18]

-

Testing: After a retention interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive event.[20]

-

-

This compound-Related Application: N/OFQ or NOP receptor modulators can be administered before or immediately after the training trial to evaluate their impact on memory acquisition and consolidation.[4]

This paradigm is used to study associative fear learning and memory, which involves both the hippocampus and the amygdala.[21][22]

-